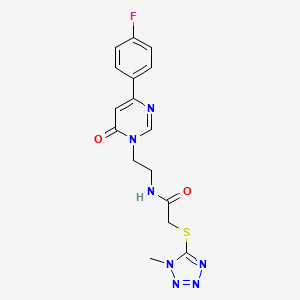

2-fluoro-4-nitro-N-(oxolan-2-ylmethyl)aniline

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

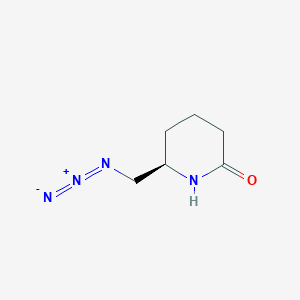

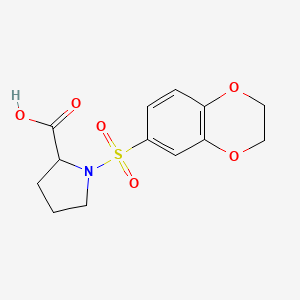

2-fluoro-4-nitro-N-(oxolan-2-ylmethyl)aniline is a chemical compound with the molecular formula C11H13FN2O3 . It has a molecular weight of 240.23 . This compound is related to 4-Fluoro-2-nitroaniline, which forms complexes with cobalt (II), nickel (II), and copper (II) .

Molecular Structure Analysis

The InChI code for 2-fluoro-4-nitro-N-(oxolan-2-ylmethyl)aniline is 1S/C11H13FN2O3/c12-10-6-8(14(15)16)3-4-11(10)13-7-9-2-1-5-17-9/h3-4,6,9,13H,1-2,5,7H2 . This provides a standardized way to represent the compound’s molecular structure.Wissenschaftliche Forschungsanwendungen

Synthesis Methods : 2-fluoro-4-nitro-N-(oxolan-2-ylmethyl)aniline has been used in the synthesis of various compounds. For instance, an SNAr coupling method has been developed for synthesizing aniline tetramers, involving this compound as an intermediate, showcasing its utility in creating complex organic molecules (Kulszewicz-Bajer, Różalska, & Kuryłek, 2004). Additionally, it has been used in the synthesis of 2-aryl-5-fluoro-6-(4-phenylpiperazin-1-yl)-1H-benzimidazoles, indicating its versatility in medicinal chemistry (Menteşe, Yılmaz, Islamoglu, & Kahveci, 2015).

Antimicrobial Applications : Derivatives of this compound have shown significant antimycobacterial activities. For instance, specific derivatives synthesized from 2-fluoro-4-nitro-N-(oxolan-2-ylmethyl)aniline have been found effective against Mycobacterium tuberculosis, including multi-drug-resistant strains (Murugesan et al., 2008). Another study highlighted the synthesis of eperezolid-like molecules from this compound, which exhibited high anti-Mycobacterium smegmatis activity, underscoring its potential in developing new antimicrobial agents (Yolal et al., 2012).

Photophysical Applications : The compound has been utilized in the synthesis of molecules with specific photophysical properties. Research involving the synthesis of mesomorphic and computational characterizations of new nitro-laterally substituted azomethine derivatives, where this compound was a key intermediate, demonstrated the influence of molecular architecture on the mesophase formation, melting temperature, and other physical properties (El-Atawy et al., 2021).

Sensing Applications : Derivatives of this compound have been used in the development of specific fluorescence sensors. A study showed that modulating the fluorophore binding sites of benzothiazole binding sites in an organic probe, derived from this compound, enabled the creation of a robust fluorescence turn-on nitrite sensor with remarkable detection performance (Ma et al., 2020).

Catalytic and Spectroscopic Applications : The compound has also been part of studies focusing on catalytic processes and spectroscopic analysis. It has been involved in the study of the hydrogenation process to produce 3-chloro-4-fluoroaniline, showcasing its role in understanding catalytic activity and selectivity (Wen-xia, 2014). Moreover, it has been used in vibrational spectroscopic studies, providing insights into molecular, electronic, and thermodynamic characteristics (Saravanan, Balachandran, & Viswanathan, 2014).

Eigenschaften

IUPAC Name |

2-fluoro-4-nitro-N-(oxolan-2-ylmethyl)aniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13FN2O3/c12-10-6-8(14(15)16)3-4-11(10)13-7-9-2-1-5-17-9/h3-4,6,9,13H,1-2,5,7H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMBAIUNBSJSENC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(OC1)CNC2=C(C=C(C=C2)[N+](=O)[O-])F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13FN2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-fluoro-4-nitro-N-(oxolan-2-ylmethyl)aniline | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-methoxy-N-[5-(2,4,6-trimethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2379787.png)

![2-((5,7-Bis(ethylamino)-[1,2,4]triazolo[4,3-a][1,3,5]triazin-3-yl)thio)-1-phenylethanone](/img/structure/B2379789.png)

![5-chloro-2-methoxy-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzamide](/img/structure/B2379790.png)

![2-((4-fluorophenyl)thio)-N-((1-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)acetamide](/img/structure/B2379793.png)

![N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-4-nitrobenzenesulfonamide](/img/structure/B2379794.png)

![N-(5-chloro-2-methoxyphenyl)-2-[[7-(3-methoxyphenyl)-8-oxo-[1,2,4]triazolo[4,3-a]pyrazin-3-yl]sulfanyl]acetamide](/img/structure/B2379800.png)